5-Hexyl-1H-1,2,4-triazole
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Overview
Description
5-Hexyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors under specific conditions . Another approach involves the use of microwave irradiation to facilitate the cyclization process . These methods are chosen based on the desired yield, purity, and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the hexyl group, leading to different products.
Substitution: The hexyl group or the nitrogen atoms in the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the triazole ring or the hexyl chain .
Scientific Research Applications
5-Hexyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hexyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hexyl-1H-1,2,4-triazole include other 1,2,4-triazole derivatives such as:
- Fluconazole
- Itraconazole
- Ravuconazole
- Voriconazole
- Posaconazole
Uniqueness
What sets this compound apart from these compounds is the presence of the hexyl group, which can influence its lipophilicity, solubility, and overall chemical behavior. This unique structural feature may enhance its potential in specific applications, such as its ability to interact with lipid membranes or its solubility in organic solvents .
Properties
CAS No. |
67646-18-8 |
---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-hexyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-5-6-8-9-7-10-11-8/h7H,2-6H2,1H3,(H,9,10,11) |
InChI Key |
WRTYTWBAUOUGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC=NN1 |
Origin of Product |
United States |
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